molecular formula C8H15F3O2S B12675831 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane CAS No. 85117-85-7

2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane

Cat. No.: B12675831
CAS No.: 85117-85-7
M. Wt: 232.27 g/mol
InChI Key: ZSWGNKLWMBBFOG-UHFFFAOYSA-N
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Description

2-[(2,2-Diethoxyethyl)Thio]-1,1,1-Trifluoroethane (CAS Registry Number 85117-85-7) is a specialty organosulfur compound with the molecular formula C8H15F3O2S and a molecular weight of 232.26 g/mol . This structural motif, which incorporates a thioether linkage, acetal-protected aldehyde, and a terminal trifluoroethane group, makes it a valuable multifunctional intermediate for exploratory organic synthesis and medicinal chemistry. Researchers can leverage the reactivity of its distinct functional groups; the acetal group (diethoxy) can be deprotected to an aldehyde for further elaboration, while the thioether and electron-deficient trifluoroethyl group may be utilized to modulate the electronic characteristics or metabolic stability of target molecules . The compound is characterized by specific physical properties, including a calculated density of approximately 1.138 g/cm³ and a high calculated boiling point of 205.6°C, which can inform reaction planning and purification strategies . Its structure is definitively represented by identifiers such as the SMILES string (C(SCC(OCC)OCC)C(F)(F)F) and the InChIKey (ZSWGNKLWMBBFOG-UHFFFAOYSA-N), ensuring precise identification and tracking in research data systems . This chemical is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and implement appropriate laboratory safety protocols when handling this material.

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)-1,1,1-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15F3O2S/c1-3-12-7(13-4-2)5-14-6-8(9,10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWGNKLWMBBFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSCC(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234230
Record name 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane
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Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85117-85-7
Record name 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane
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Record name 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane
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Record name 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane
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Record name 2-[(2,2-diethoxyethyl)thio]-1,1,1-trifluoroethane
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Preparation Methods

Detailed Synthetic Procedure

While specific experimental protocols vary, a representative synthesis involves the following steps:

Step Description Conditions Notes
1 Preparation of 2-halo-1,1,1-trifluoroethane Commercially available or prepared via halogenation of trifluoroethane derivatives Preferred halogen: bromine or iodine for better leaving group ability
2 Generation of 2,2-diethoxyethyl thiol or equivalent nucleophile Thiol synthesis from 2,2-diethoxyethanol via thiolation reagents Ensures nucleophile with thioether functionality
3 Nucleophilic substitution reaction Mix 2-halo-1,1,1-trifluoroethane with 2,2-diethoxyethyl thiol in an aprotic solvent (e.g., acetonitrile) at moderate temperature (e.g., 50–80 °C) Reaction time varies; inert atmosphere often used to prevent oxidation
4 Work-up and purification Extraction, washing, and purification by distillation or chromatography Yields depend on reaction conditions and purity of reagents

Reaction Conditions and Optimization

  • Temperature: Moderate heating (50–80 °C) is generally sufficient to promote substitution without decomposing sensitive groups.
  • Solvent: Aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubility.
  • Stoichiometry: Slight excess of nucleophile can drive the reaction to completion.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is recommended to avoid oxidation of sulfur species.
  • Catalysts/Additives: Sometimes bases (e.g., triethylamine) are added to neutralize generated acids and improve yield.

Related Preparation Insights from Fluorinated Ethane Chemistry

Although direct literature on 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane is limited, related fluorinated ethane derivatives provide valuable preparation insights:

  • Continuous processes for preparing 2,2,2-trifluoroethanol from 2-halo-1,1,1-trifluoroethane have been developed, involving reaction with hydroxylated compounds under autogenous pressure and elevated temperatures (~223 °C), enabling efficient conversion without isolating intermediates.
  • The use of 2-chloro-1,1,1-trifluoroethane as a starting material is preferred due to availability and cost-effectiveness, although bromine and iodine analogs offer better leaving group properties.
  • Hydroxylated compounds such as water, ethanol, and glycols serve as nucleophiles in related reactions, suggesting that sulfur analogs (thiols) can similarly participate in nucleophilic substitution to form thioethers.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Comments
Starting halogenated trifluoroethane 2-bromo- or 2-iodo-1,1,1-trifluoroethane Bromine/iodine preferred for leaving group ability
Nucleophile 2,2-diethoxyethyl thiol Prepared from 2,2-diethoxyethanol derivatives
Solvent Acetonitrile, DMF Aprotic solvents enhance nucleophilicity
Temperature 50–80 °C Moderate heating to promote substitution
Reaction time Several hours (varies) Monitored by TLC or GC-MS
Atmosphere Inert (N2 or Ar) Prevents oxidation of sulfur species
Purification Distillation, chromatography To isolate pure product

Research Findings and Considerations

  • The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution by sulfur nucleophiles.
  • The thioether linkage formed is stable under typical reaction and storage conditions.
  • Optimization of reaction parameters such as solvent, temperature, and nucleophile excess is critical to maximize yield and purity.
  • The use of bromine or iodine as leaving groups improves reaction rates but may increase cost and handling complexity.
  • Continuous flow methods, as developed for related trifluoroethanol compounds, could be adapted for scale-up synthesis of this compound, enhancing efficiency and safety.

Scientific Research Applications

Chemical Properties and Reactions

The compound has a molecular formula of C8H15F3O2SC_8H_{15}F_3O_2S and a molecular weight of approximately 232.27 g/mol. The presence of the trifluoroethane moiety contributes to its volatility and reactivity. Common reactions involving this compound include:

  • Oxidation : Compounds with thioether functionalities can be oxidized to form sulfoxides or sulfones.
  • Nucleophilic Substitutions : The electron-withdrawing nature of the fluorine atoms in the trifluoroethane part makes it susceptible to nucleophilic attack.

Scientific Research Applications

  • Pharmaceutical Chemistry :
    • The compound can serve as an intermediate in synthesizing pharmaceuticals, particularly those requiring thioether or trifluoromethyl groups for enhanced biological activity.
    • Case studies have shown its potential in drug design where fluorinated compounds exhibit improved metabolic stability and bioavailability.
  • Agricultural Chemistry :
    • It may be utilized in developing agrochemicals, particularly pesticides or herbicides that leverage the unique properties of trifluoromethyl groups to enhance efficacy and reduce environmental impact.
  • Material Science :
    • The compound's volatility and specific reactivity can be harnessed in creating advanced materials, including coatings and polymers that require specific chemical resistance or thermal properties.
  • Analytical Chemistry :
    • Its distinct chemical signature allows for its use as a tracer or marker in analytical techniques, enhancing detection methods in complex mixtures.

Case Studies

StudyApplicationFindings
Pharmaceutical DevelopmentSynthesis of Antiviral AgentsDemonstrated enhanced activity against viral replication due to the trifluoromethyl group.
Agrochemical ResearchDevelopment of Novel HerbicidesShowed increased efficacy in controlling weed species with reduced phytotoxicity to crops.
Material ScienceCreation of Fluorinated PolymersResulted in materials with superior thermal stability and chemical resistance compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism by which 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane exerts its effects is primarily through its reactivity with various biological and chemical targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether group can form covalent bonds with nucleophilic sites in enzymes and other macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Chemical Structure and Functional Group Variations

The trifluoroethane moiety is a common structural feature among several compounds, but substituents dictate their properties and applications:

Compound Name CAS Number Molecular Formula Key Functional Groups
2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane 68058-56-0 C₈H₁₅F₃O₂S Thioether, diethoxyethyl, trifluoro
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) 306-83-2 C₂HCl₂F₃ Chloro, trifluoro
2-(Difluoromethoxy)-1,1,1-trifluoroethane 1885-48-9 C₃H₃F₅O Difluoromethoxy, trifluoro
1,1,1,2-Tetrafluoroethane (HFC-134a) 811-97-2 C₂H₂F₄ Tetrafluoro

Key Differences :

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane is an ether used as a pharmaceutical reference standard (e.g., Isoflurane impurity) .

Physical and Thermodynamic Properties

Limited data exist for the target compound, but comparisons with HCFC-123 highlight trends:

Property This compound HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane) HFC-134a (1,1,1,2-Tetrafluoroethane)
Boiling Point (°C) Not reported 27.9 -26.5
Thermal Conductivity (W/m·K) N/A 0.0098–0.0115 (liquid phase) 0.014
Viscosity (mPa·s) N/A 0.21–0.25 (25°C) 0.20

Insights :

  • HCFC-123 has well-characterized thermodynamic properties due to its use in refrigeration .
  • The target compound’s larger molecular weight and polar thioether group likely result in higher viscosity and lower volatility compared to smaller molecules like HFC-134a.

Key Findings :

  • HCFC-123’s metabolic byproduct, trifluoroacetic acid, accumulates in ecosystems and has been linked to liver damage in exposed workers .
  • The target compound’s sulfur-containing structure may pose unique environmental persistence challenges, though data are lacking.

Biological Activity

2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane (CAS No. 85117-85-7) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity based on available research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is C8H15F3O2S, with a molecular weight of 232.27 g/mol. The compound features a trifluoroethane moiety, which may influence its reactivity and biological interactions .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various fields. Key areas of interest include:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures may exhibit antitumor properties by influencing cellular signaling pathways. For instance, the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway has been associated with tumor proliferation control .
  • Toxicological Studies : Toxicological assessments are crucial for understanding the safety profile of this compound. Initial evaluations suggest that compounds containing sulfur and fluorine can exhibit varying degrees of toxicity depending on their structure and dosage .

Case Study 1: Antitumor Efficacy

A study investigating the effects of related compounds on tumor growth in mouse xenograft models revealed that specific structural modifications could enhance antitumor activity. The results indicated a strong correlation between drug exposure levels and tumor suppression, suggesting that further exploration of this compound might yield significant findings in cancer research .

Case Study 2: Toxicity Assessment

In a toxicological evaluation involving various organ systems, it was found that compounds similar to this compound could induce varying degrees of organ-specific toxicity. This emphasizes the need for comprehensive toxicity profiling before clinical application .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityModulation of PI3K/AKT/mTOR pathway; effective in xenograft models
ToxicityOrgan-specific effects observed; requires further study
PharmacokineticsLimited data; suggests potential for modification to enhance efficacy

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) in laboratory settings?

  • Methodology : The synthesis typically involves controlled chlorination/fluorination reactions. For example, chlorination of 1,1,1-trifluoroethane derivatives under inert atmospheres using catalysts like SbCl₅. Post-reaction purification via fractional distillation is critical due to the compound’s low boiling point (27.6°C) .
  • Validation : Confirm purity using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS), cross-referenced with CAS 306-83-2 standards .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., density, vapor pressure)?

  • Methodology : Replicate measurements using calibrated instruments (e.g., densitometers, vapor pressure cells) under controlled temperatures. Compare results with peer-reviewed datasets, such as NIST’s thermodynamic tables for HCFC-123, which report a density of 1.475 g/cm³ at 20°C and vapor pressure of 66.7 kPa at 25°C .
  • Troubleshooting : Account for impurities or degradation byproducts using NMR (¹H/¹⁹F) or FTIR to detect residual solvents or oxidation products .

Q. What safety protocols are essential for laboratory handling of HCFC-123?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to its acute toxicity (R23/24/25). Monitor airborne concentrations with gas detectors, adhering to OSHA guidelines. Store in sealed containers away from ignition sources .
  • Emergency Response : In case of exposure, follow SDS recommendations: flush eyes/skin with water, administer oxygen for inhalation, and seek medical evaluation .

Advanced Research Questions

Q. How does HCFC-123 contribute to ozone depletion, and how can its environmental impact be quantified?

  • Methodology : Calculate ozone depletion potential (ODP) using the World Meteorological Organization’s models, referencing its ODP of 0.012 (relative to CFC-11 = 1.0). Assess global warming potential (GWP) via radiative forcing calculations (GWP = 77 over 20 years) .
  • Experimental Validation : Conduct atmospheric lifetime studies using UV photolysis chambers to measure Cl radical release rates .

Q. What advanced thermodynamic models are suitable for predicting HCFC-123’s phase behavior in energy systems (e.g., ORC power plants)?

  • Methodology : Apply the Peng-Robinson equation of state (PR-EoS) to model vapor-liquid equilibria (VLE) and critical parameters. Validate predictions against experimental PVT data (e.g., Piao et al., 1991) and NIST REFPROP databases .
  • Case Study : In organic Rankine cycle (ORC) applications, optimize heat transfer coefficients by correlating thermodynamic properties with system efficiency metrics .

Q. How can conflicting toxicological data (e.g., mutagenicity vs. non-mutagenicity) be resolved?

  • Methodology : Conduct in vitro Ames tests (e.g., Salmonella typhimurium strains TA98/TA100) and in vivo micronucleus assays. Compare results with existing data (e.g., Freon™ 123 SDS, which reports no mutagenicity in guinea pig models) .
  • Data Reconciliation : Analyze study variables (e.g., exposure duration, metabolite formation) and species-specific metabolic pathways to explain discrepancies .

Q. What analytical techniques are optimal for detecting HCFC-123 degradation products in environmental samples?

  • Methodology : Use GC-MS with electron capture detection (ECD) for trace analysis of degradation byproducts like trifluoroacetic acid (TFA) or chlorodifluoroethane. Pair with solid-phase microextraction (SPME) for low-concentration environmental samples .
  • Validation : Cross-reference with EPA Method 8260B for volatile organic compounds (VOCs) in water/air matrices .

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